4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a furan-2-ylmethyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions: The furan-2-ylmethyl and propan-2-yl groups are introduced through substitution reactions. For instance, the furan-2-ylmethyl group can be added using a nucleophilic substitution reaction with a furan-2-ylmethyl halide.
Thiol Group Introduction: The thiol group is typically introduced through a thiolation reaction, where a suitable thiolating agent is used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other substituents.
Substitution: The furan-2-ylmethyl and propan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides, acids, and bases are frequently employed in substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Scientific Research Applications
4-(Furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism by which 4-(furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiol group are critical for binding to biological targets.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
5-(Propan-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group, potentially altering its chemical properties and applications.
4-(Furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Substitutes the propan-2-yl group with a methyl group, which may influence its steric and electronic properties.
Uniqueness
4-(Furan-2-ylmethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the furan-2-ylmethyl and propan-2-yl groups enhances its versatility in various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWGYOBIJCHIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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